molecular formula C22H26F3N5O2S B2983122 1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea CAS No. 921877-04-5

1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea

Cat. No.: B2983122
CAS No.: 921877-04-5
M. Wt: 481.54
InChI Key: RJZFGWOKEGWTII-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea is a synthetic organic compound with a complex structure. It contains a cyclopentyl group, a thiazole ring, a trifluoromethyl phenyl group, and a piperazine ring. This compound is of significant interest in scientific research due to its potential biological activities and diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine derivative.

  • One possible synthetic route involves the condensation of 2-aminothiazole with an appropriate acyl chloride to form the 2-oxo-thiazolyl intermediate.

  • This intermediate is then coupled with 4-(3-(trifluoromethyl)phenyl)piperazine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the key intermediate.

  • Finally, the cyclopentylurea is introduced through a urea formation reaction, involving cyclopentyl isocyanate and the key intermediate under mild conditions.

Industrial Production Methods

  • Industrial production of this compound might employ a similar synthetic route but optimized for large-scale synthesis.

  • Key optimizations include the use of continuous flow reactors for efficient heat transfer, in-line purification techniques, and scalable reaction conditions to ensure consistent product yield and purity.

  • The reaction conditions in industrial settings often involve precise temperature control, automated reagent addition, and purification steps to isolate the final product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.

  • Reduction: Reduction of the thiazole ring can yield corresponding thioethers.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of strong bases or acids.

Common Reagents and Conditions

  • Oxidation may involve reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution reactions may utilize halogenating agents for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.

Major Products

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of thioethers.

  • Substitution: Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea has diverse applications, including:

Chemistry

  • As a building block in the synthesis of more complex molecules due to its multifunctional nature.

Biology

  • Potential as a molecular probe for studying biological processes involving piperazine and thiazole-containing compounds.

Medicine

  • Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

  • Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

  • The compound’s effects are mediated through its interactions with specific molecular targets, often involving the piperazine ring and thiazole moiety.

  • It may modulate biological pathways by binding to enzymes or receptors, leading to inhibition or activation of signaling cascades.

  • The trifluoromethyl group can enhance binding affinity and metabolic stability, contributing to the compound's efficacy.

Comparison with Similar Compounds

  • Similar compounds include other piperazine derivatives and thiazole-based molecules, such as:

    • 1-Phenylpiperazine: A simpler analog with distinct biological activities.

    • Thiazole-based antibiotics like thiamphenicol: Highlighting the antimicrobial properties of thiazole derivatives.

1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea stands out due to its unique combination of structural features, leading to its diverse applications and potential biological activities.

Properties

IUPAC Name

1-cyclopentyl-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O2S/c23-22(24,25)15-4-3-7-18(12-15)29-8-10-30(11-9-29)19(31)13-17-14-33-21(27-17)28-20(32)26-16-5-1-2-6-16/h3-4,7,12,14,16H,1-2,5-6,8-11,13H2,(H2,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZFGWOKEGWTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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